molecular formula C11H22N4O3 B14425915 L-Alaninamide, L-alanyl-L-alanyl-N-ethyl- CAS No. 84899-48-9

L-Alaninamide, L-alanyl-L-alanyl-N-ethyl-

Cat. No.: B14425915
CAS No.: 84899-48-9
M. Wt: 258.32 g/mol
InChI Key: TYIVESPAFTXHDJ-FXQIFTODSA-N
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Description

L-Alaninamide, L-alanyl-L-alanyl-N-ethyl- is a dipeptide compound belonging to the class of organic compounds known as dipeptides. These compounds contain a sequence of exactly two alpha-amino acids joined by a peptide bond. The compound is characterized by its unique structure, which includes an ethyl group attached to the nitrogen atom of the alaninamide moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alaninamide, L-alanyl-L-alanyl-N-ethyl- typically involves the coupling of protected amino acids followed by deprotection steps. One common method involves the use of carbobenzoxy (Cbz) or tert-butyloxycarbonyl (Boc) protecting groups. The protected amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and then coupled to form the dipeptide. The final step involves the removal of the protecting groups under acidic or basic conditions .

Industrial Production Methods

Industrial production of L-Alaninamide, L-alanyl-L-alanyl-N-ethyl- may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) to achieve high yields and purity. The process includes repeated cycles of amino acid coupling, washing, and deprotection, followed by purification using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

L-Alaninamide, L-alanyl-L-alanyl-N-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

L-Alaninamide, L-alanyl-L-alanyl-N-ethyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Alaninamide, L-alanyl-L-alanyl-N-ethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor of various enzymes, influencing biochemical pathways. For example, it may inhibit proteases by mimicking natural substrates, thereby blocking the enzyme’s activity. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

  • L-Alaninamide, L-alanyl-L-alanyl-N-methyl-
  • L-Alaninamide, L-alanyl-L-alanyl-L-alanyl-
  • L-Alaninamide, L-alanyl-N-(4-nitrophenyl)-

Uniqueness

L-Alaninamide, L-alanyl-L-alanyl-N-ethyl- is unique due to the presence of the ethyl group attached to the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar dipeptides and may confer specific properties, such as enhanced stability or altered interaction with molecular targets .

Properties

CAS No.

84899-48-9

Molecular Formula

C11H22N4O3

Molecular Weight

258.32 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-(ethylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide

InChI

InChI=1S/C11H22N4O3/c1-5-13-10(17)7(3)15-11(18)8(4)14-9(16)6(2)12/h6-8H,5,12H2,1-4H3,(H,13,17)(H,14,16)(H,15,18)/t6-,7-,8-/m0/s1

InChI Key

TYIVESPAFTXHDJ-FXQIFTODSA-N

Isomeric SMILES

CCNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)N

Canonical SMILES

CCNC(=O)C(C)NC(=O)C(C)NC(=O)C(C)N

Origin of Product

United States

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